![molecular formula C18H13N3OS2 B2912880 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1207005-72-8](/img/structure/B2912880.png)
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea
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Overview
Description
The compound “1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea” is a complex organic molecule that contains a urea group (-NH-CO-NH-) linking a phenyl ring substituted with a benzo[d]thiazol-2-yl group and a thiophen-2-yl group. Benzo[d]thiazol-2-yl is a heterocyclic compound, which is often used in the synthesis of dyes, pharmaceuticals, and therapeutic agents . Thiophen-2-yl is another heterocyclic compound, which is a common motif in biologically active compounds and materials science .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic systems and the presence of the urea functionality. It could potentially undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution, as well as reactions of the urea group .Scientific Research Applications
Heterocyclic Compound Synthesis
Phenyl(trichloromethyl)carbinol reacts with bifunctional reagents containing sulfur, such as thioureas, to form various heterocyclic compounds like thiazolidinones, thiadiazinones, and benzothiazinones. This process is particularly effective with nucleophiles that are stable to base and contain a sulfur nucleophilic center, which is essential for the initial step of the reaction. Monosubstituted ureas, like 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, react to give exclusively 2-substituted iminothiazolidinones, highlighting their role in synthesizing novel heterocyclic structures (Reeve & Coley, 1979).
Biochemical Evaluation
A study on a series of ureas and thioureas, structurally related to 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, demonstrated significant antiacetylcholinesterase activity. These compounds were synthesized to optimize the spacer length linking two pharmacophoric moieties and to test compounds with greater conformational flexibility. The results suggest potential applications in biochemical fields, such as developing inhibitors for specific enzymes (Vidaluc et al., 1995).
Synthesis and Antimicrobial Activities
The synthesis and biological evaluation of novel ureas, including structures similar to 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, have shown that these compounds possess antimicrobial and anti-inflammatory activities. This suggests their potential use in developing new antimicrobial and anti-inflammatory agents, highlighting their significance in medicinal chemistry (Naveena et al., 2012).
Cytokinin-like Activity in Plant Biology
Urea derivatives, akin to 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, have shown to act as positive regulators of cell division and differentiation in plants. Compounds like forchlorofenuron (CPPU) and thidiazuron (TDZ) exhibit cytokinin-like activity, often exceeding that of adenine compounds, and are used extensively in in vitro plant morphogenesis studies. This demonstrates the utility of such urea derivatives in plant biology, particularly in regulating plant growth and development (Ricci & Bertoletti, 2009).
Future Directions
properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-18(21-16-6-3-11-23-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)24-17/h1-11H,(H2,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKOCFSTYJCNKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(thiophen-2-yl)urea |
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